molecular formula C7H8BrNO B15222754 (2-Bromo-3-methylpyridin-4-yl)methanol

(2-Bromo-3-methylpyridin-4-yl)methanol

Cat. No.: B15222754
M. Wt: 202.05 g/mol
InChI Key: DPBGXIJCVYLIEY-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylpyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 2-position, a methyl group at the 3-position, and a hydroxymethyl group at the 4-position makes this compound unique and versatile for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methylpyridine with bromine in the presence of a suitable solvent to yield 2-bromo-3-methylpyridine . This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce (2-Bromo-3-methylpyridin-4-yl)methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium azide, sodium methoxide, amines

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and hydroxymethyl group can interact with active sites of enzymes or binding pockets of receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(2-bromo-3-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3

InChI Key

DPBGXIJCVYLIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Br)CO

Origin of Product

United States

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